

Nonyl Chloroformate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Nonyl chloroformate*

Cat. No.: *B1268172*

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Introduction

Nonyl chloroformate is a reactive organic compound classified as a chloroformate ester. It is a crucial reagent in organic synthesis, primarily utilized for the introduction of the nonyloxycarbonyl protecting group onto various functional groups, most notably amines and alcohols. This guide provides an in-depth overview of the chemical and physical properties of **nonyl chloroformate**, detailed experimental protocols for its synthesis and common reactions, and analytical methodologies for its characterization and the analysis of its derivatives.

Chemical and Physical Properties

Nonyl chloroformate is a colorless to pale yellow liquid at room temperature. It is characterized by a long nonyl chain, which imparts significant lipophilicity to the molecule and its derivatives. Below is a summary of its key physical and chemical properties.

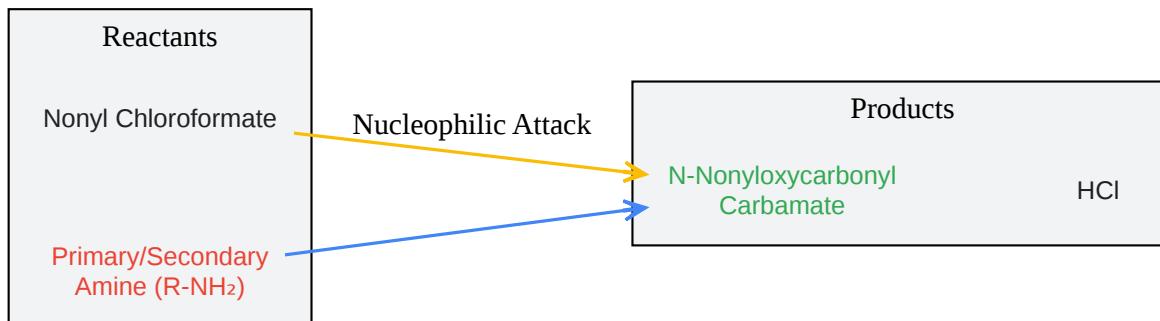
Property	Value	Reference
Molecular Formula	$C_{10}H_{19}ClO_2$	[1] [2]
Molecular Weight	206.71 g/mol	[1] [2]
CAS Number	57045-82-6	[1]
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	248.2 \pm 9.0 °C (Predicted)	
Melting Point	Not available	
Density	0.97 g/cm ³ at 20°C	[2]
Refractive Index	1.433	[2]
Flash Point	80 °C	[2]
Solubility	Soluble in most organic solvents.	Inferred from structure
Stability	Moisture sensitive; store under inert gas.	[2]

Reactivity and Chemical Transformations

The reactivity of **nonyl chloroformate** is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity makes it an excellent reagent for the derivatization of nucleophiles such as amines, alcohols, and phenols.

Reaction with Amines to Form Carbamates

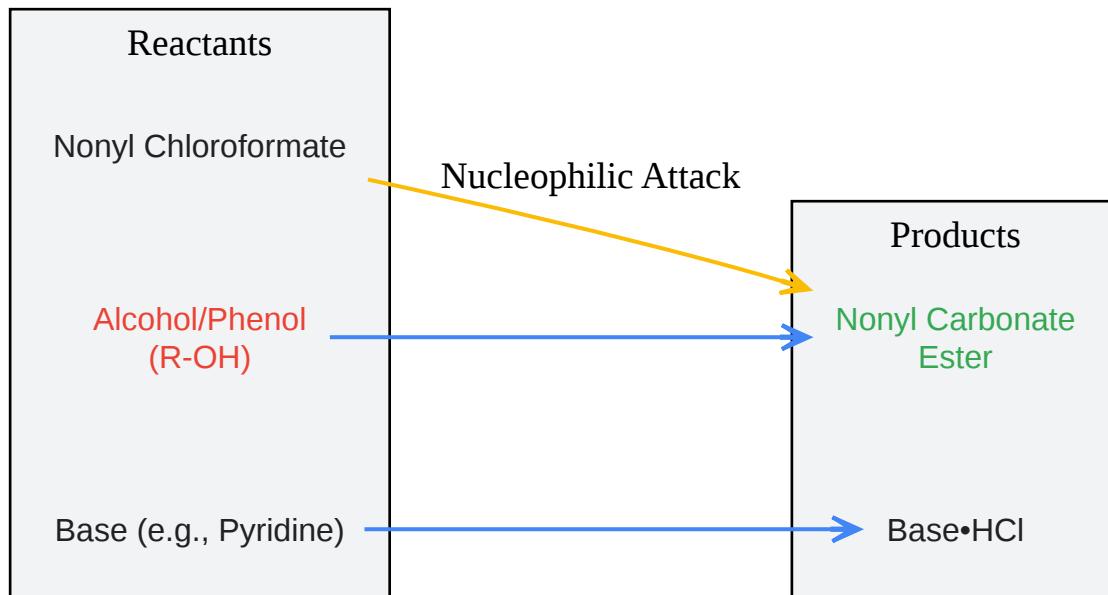
Nonyl chloroformate reacts readily with primary and secondary amines to form stable N-nonyloxycarbonyl carbamates. This reaction is widely used for the protection of amine functionalities during multi-step organic syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism.

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Caption: Reaction of **Nonyl Chloroformate** with an Amine.

Reaction with Alcohols and Phenols to Form Carbonates

In the presence of a base, **nonyl chloroformate** reacts with alcohols and phenols to yield the corresponding nonyl carbonate esters. This transformation is useful for the protection of hydroxyl groups or for the synthesis of unsymmetrical carbonates.

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Caption: Reaction of **Nonyl Chloroformate** with an Alcohol/Phenol.

Experimental Protocols

Synthesis of Nonyl Chloroformate

A common and effective method for the synthesis of long-chain alkyl chloroformates is the reaction of the corresponding alcohol with triphosgene in the presence of a base.[\[2\]](#)[\[3\]](#)

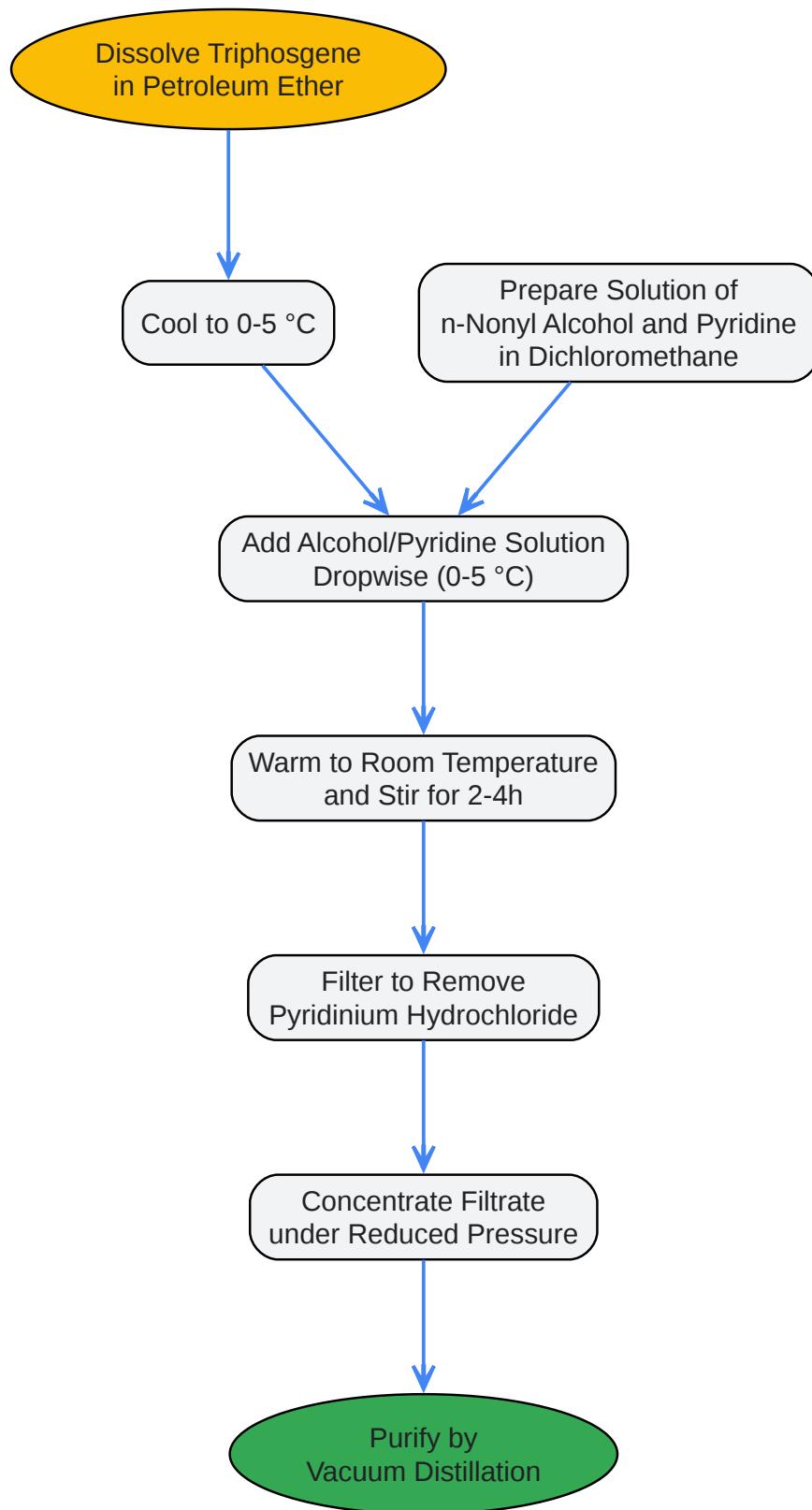
Materials:

- n-Nonyl alcohol (1.0 equivalent)
- Triphosgene (0.35 equivalents)
- Pyridine (1.0 equivalent)
- Anhydrous petroleum ether
- Anhydrous dichloromethane

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous petroleum ether.
- Cool the solution to 0-5 °C in an ice bath.
- In a separate flask, prepare a solution of n-nonyl alcohol and pyridine in anhydrous dichloromethane.
- Add the alcohol/pyridine solution dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- The formation of pyridinium hydrochloride precipitate will be observed.

- Filter the reaction mixture to remove the precipitate.
- The filtrate is then concentrated under reduced pressure to remove the solvents.
- The crude **nonyl chloroformate** can be purified by vacuum distillation.

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Caption: Synthesis Workflow for **Nonyl Chloroformate**.

Derivatization of a Primary Amine for GC-MS Analysis

Nonyl chloroformate can be used as a derivatizing agent to improve the gas chromatographic properties of polar molecules such as long-chain amines. The resulting carbamate is more volatile and thermally stable.[4]

Materials:

- Amine sample
- **Nonyl chloroformate**
- Aprotic solvent (e.g., toluene)
- Aqueous basic buffer (e.g., sodium bicarbonate solution, pH 9-10)
- Extraction solvent (e.g., n-hexane)
- Anhydrous sodium sulfate

Procedure:

- Dissolve the amine sample in the aqueous basic buffer.
- Add a solution of **nonyl chloroformate** in toluene to the amine solution.
- Vigorously shake or stir the biphasic mixture for 5-10 minutes at room temperature.
- Separate the organic layer.
- Wash the organic layer with a small amount of dilute acid (e.g., 0.1 M HCl) and then with water.
- Dry the organic layer over anhydrous sodium sulfate.
- The resulting solution containing the derivatized amine is ready for GC-MS analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile or polar compounds like long-chain amines, derivatization with **nonyl chloroformate** is often necessary.

Typical GC-MS Parameters for the Analysis of a Derivatized Amine:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp to 200 °C at 10 °C/min.
 - Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-550.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation of **nonyl chloroformate** and its reaction products.

Expected ^1H NMR Spectral Features for **Nonyl Chloroformate**:

- A triplet corresponding to the terminal methyl group of the nonyl chain ($\delta \sim 0.9$ ppm).
- A broad multiplet for the methylene protons of the nonyl chain ($\delta \sim 1.2\text{-}1.4$ ppm).
- A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) ($\delta \sim 4.3$ ppm).

Expected ¹³C NMR Spectral Features for **Nonyl Chloroformate**:

- A signal for the carbonyl carbon (C=O) in the range of $\delta 150\text{-}155$ ppm.
- A signal for the carbon of the methylene group adjacent to the oxygen atom (-O-CH₂-) at $\delta \sim 70$ ppm.
- A series of signals for the carbons of the nonyl chain in the aliphatic region ($\delta \sim 14\text{-}32$ ppm).

Safety and Handling

Nonyl chloroformate is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.^[2] It causes severe skin burns and eye damage. It is also combustible and may be corrosive to metals.^[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.^[2] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.^[2]

Conclusion

Nonyl chloroformate is a valuable reagent in organic synthesis, particularly for the introduction of the nonyloxycarbonyl group. Its well-defined reactivity, coupled with established protocols for its synthesis and use, makes it a reliable tool for researchers in academia and industry. Proper handling and adherence to safety precautions are paramount when working with this compound. The analytical techniques outlined in this guide provide the necessary means for the characterization and quality control of **nonyl chloroformate** and its derivatives, ensuring the reliability and reproducibility of experimental results.

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References

- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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